N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Structure and Properties

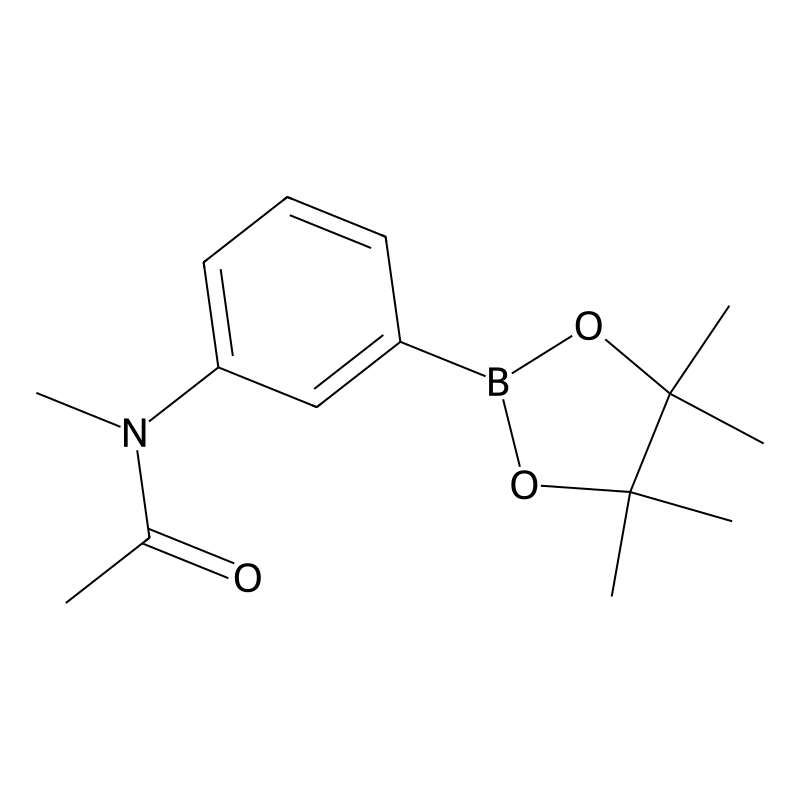

N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is an organic molecule containing a phenyl ring (a six-membered carbon ring with alternating single and double bonds) substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly referred to as a pinacol boronate) at the 3 position and an acetamide group (an acetyl group linked to an amine) attached to the nitrogen atom.

PubChem, a database of chemical information from the National Institutes of Health, provides a depiction of the molecule's structure:

While the specific properties of this molecule haven't been extensively documented, similar molecules containing pinacol boronate groups are known to participate in chemical reactions called Suzuki-Miyaura couplings []. These couplings are a versatile tool in organic synthesis for creating carbon-carbon bonds.

N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a synthetic compound characterized by its unique structural features that include a boron atom within a dioxaborolane ring. This compound has the molecular formula and a molecular weight of approximately 275.15 g/mol. The presence of the dioxaborolane moiety enhances its steric and electronic properties, making it a valuable compound in organic synthesis and medicinal chemistry .

- Oxidation: The boron atom can be oxidized to form boronic acids or borates using reagents like hydrogen peroxide.

- Reduction: The compound can undergo reduction reactions to yield different boron-containing products, typically using reducing agents such as sodium borohydride.

- Substitution: The compound is capable of undergoing substitution reactions, particularly in Suzuki-Miyaura coupling reactions facilitated by palladium catalysts.

These reactions allow for the formation of various derivatives and modifications that enhance the compound's utility in synthetic applications.

Research into the biological activity of N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide suggests potential interactions with biological macromolecules. Preliminary studies indicate that it may exhibit enzyme inhibition or binding affinity similar to other boron-containing compounds. This suggests possible applications in drug development and therapeutic interventions targeting specific disease pathways.

The synthesis of N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves multi-step reactions:

- Formation of Boronate Ester: The reaction begins with the introduction of a boronate ester through the reaction of a phenylboronic acid derivative with pinacol in the presence of a base.

- Coupling Reaction: A coupling reaction occurs between the boronate ester and an appropriate amine (such as N-methylacetamide), often facilitated by palladium catalysts under controlled conditions to ensure high yield and purity.

- Acetylation: The final step involves acetylation to form the acetamide linkage .

In industrial settings, these methods are optimized for scale and efficiency.

N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has several notable applications:

- Organic Synthesis: Utilized as a reagent in cross-coupling reactions.

- Biological Research: Investigated for its potential use in biological assays and as a probe for studying enzyme activity.

- Medicinal Chemistry: Explored as a precursor for drug development due to its unique structural features.

- Material Science: Employed in the production of advanced materials and as a catalyst in various industrial processes .

Interaction studies involving N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide focus on its binding affinity with biological targets. Initial findings suggest that it may interact with enzymes or receptors involved in critical disease pathways. Further research is needed to elucidate these interactions fully and assess their implications for therapeutic efficacy.

Several compounds share structural similarities with N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 171364-78-6 | 0.87 | Dimethyl substitution enhances solubility |

| N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide | 874363-18-5 | 0.99 | Acrylamide group adds reactivity |

| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one | 1207370-28-2 | 0.88 | Quinoline structure may enhance biological activity |

| N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 1256360-63-0 | 0.89 | Isopropyl substitution affects sterics |

N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)phenyl)acetamide stands out due to its specific combination of an amide functionality and a boron-containing dioxaborolane group. This unique structure imparts distinct reactivity and properties that are particularly useful in specific synthetic applications and research contexts.